

An In-depth Technical Guide to Calcium Fluorophosphate (CaFO3P)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium fluorophosphate*

Cat. No.: *B1242447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Calcium Fluorophosphate** (CaFO3P), a compound with the molecular formula CaFO3P, also known as calcium monofluorophosphate. This document elucidates its chemical identity, distinguishing it from the structurally different fluorapatite. It details its physicochemical properties, synthesis methodologies, and analytical characterization techniques. While direct applications in drug development are not extensively documented, this guide explores the biological activities of the monofluorophosphate anion, particularly its role in bone metabolism and potential therapeutic applications in osteoporosis, drawing parallels from studies on sodium monofluorophosphate. The guide also highlights the broader context of calcium phosphates and fluorinated compounds in pharmaceutical sciences, suggesting potential avenues for future research and development involving CaFO3P.

Introduction

Calcium Fluorophosphate (CaFO3P) is an inorganic salt that has garnered interest primarily for its applications in oral hygiene products. However, for the drug development professional and researcher, the unique combination of calcium, phosphate, and fluoride ions in a single molecule presents intriguing possibilities. This guide aims to provide a core understanding of CaFO3P, moving beyond its conventional uses to explore its chemical properties and potential biological significance in a structured and technical format.

A crucial point of clarification is the distinction between **Calcium Fluorophosphate** (CaFO3P) and Fluorapatite (Ca5(PO4)3F). While both are calcium phosphate compounds containing fluoride, they possess distinct chemical formulas, molecular structures, and properties. Fluorapatite is a crystalline mineral found in teeth and bones, whereas **Calcium Fluorophosphate** is a salt of monofluorophosphoric acid.^{[1][2]}

Physicochemical Properties

Calcium Fluorophosphate is a white, crystalline solid.^[3] It is also known to exist in a dihydrate form (CaFO3P·2H2O).^{[3][4]} Key quantitative data for the anhydrous and dihydrate forms are summarized in the tables below for easy comparison.

Table 1: General and Physicochemical Properties of **Calcium Fluorophosphate** (Anhydrous)

Property	Value	Reference
Molecular Formula	<chem>CaFO3P</chem>	[5][6]
IUPAC Name	calcium;fluoro-dioxido-oxo- λ^5 -phosphane	[6]
Synonyms	Calcium monofluorophosphate, Phosphorofluoridic acid calcium salt	[6]
CAS Number	7789-74-4	[3]
Molecular Weight	138.05 g/mol	[3]
Solubility in Water	0.417 g/100 mL at 27 °C	[3]
Solubility in Organic Solvents	Practically insoluble	[3]
Thermal Behavior	Loses fluorine upon heating	[3]

Table 2: Percent Composition of **Calcium Fluorophosphate** (Anhydrous)

Element	Percentage	Reference
Calcium (Ca)	29.03%	[3]
Fluorine (F)	13.76%	[3]
Oxygen (O)	34.77%	[3]
Phosphorus (P)	22.44%	[3]

Table 3: Properties of **Calcium Fluorophosphate** Dihydrate

Property	Value	Reference
Molecular Formula	CaFH ₄ O ₅ P	[4]
CAS Number	37809-19-1	[4]
Molecular Weight	174.08 g/mol	[4]
Crystal System	Monoclinic	[3]

Synthesis and Experimental Protocols

The synthesis of **Calcium Fluorophosphate** is not as widely documented as other calcium phosphates. The seminal work on its preparation was published in 1956, though access to the full experimental details of this specific paper is limited in contemporary databases. However, based on the available information and general chemical principles for the synthesis of similar salts, a generalized experimental protocol can be outlined.

Generalized Synthesis Protocol: Precipitation Reaction

The most common method for preparing insoluble fluorophosphates is through a precipitation reaction in an aqueous solution. The preparation of **Calcium Fluorophosphate** can be achieved by reacting a soluble calcium salt, such as calcium chloride (CaCl₂), with a soluble monofluorophosphate salt, like sodium monofluorophosphate (Na₂PO₃F). [3]

Experimental Workflow:

[Click to download full resolution via product page](#)

Generalized workflow for the synthesis of **Calcium Fluorophosphate**.

Detailed Steps:

- **Solution Preparation:** Prepare separate aqueous solutions of calcium chloride and sodium monofluorophosphate of known concentrations.
- **Precipitation:** Slowly add the calcium chloride solution to the sodium monofluorophosphate solution (or vice versa) with constant stirring. The reaction should ideally be carried out at a controlled temperature to influence crystal size and morphology.

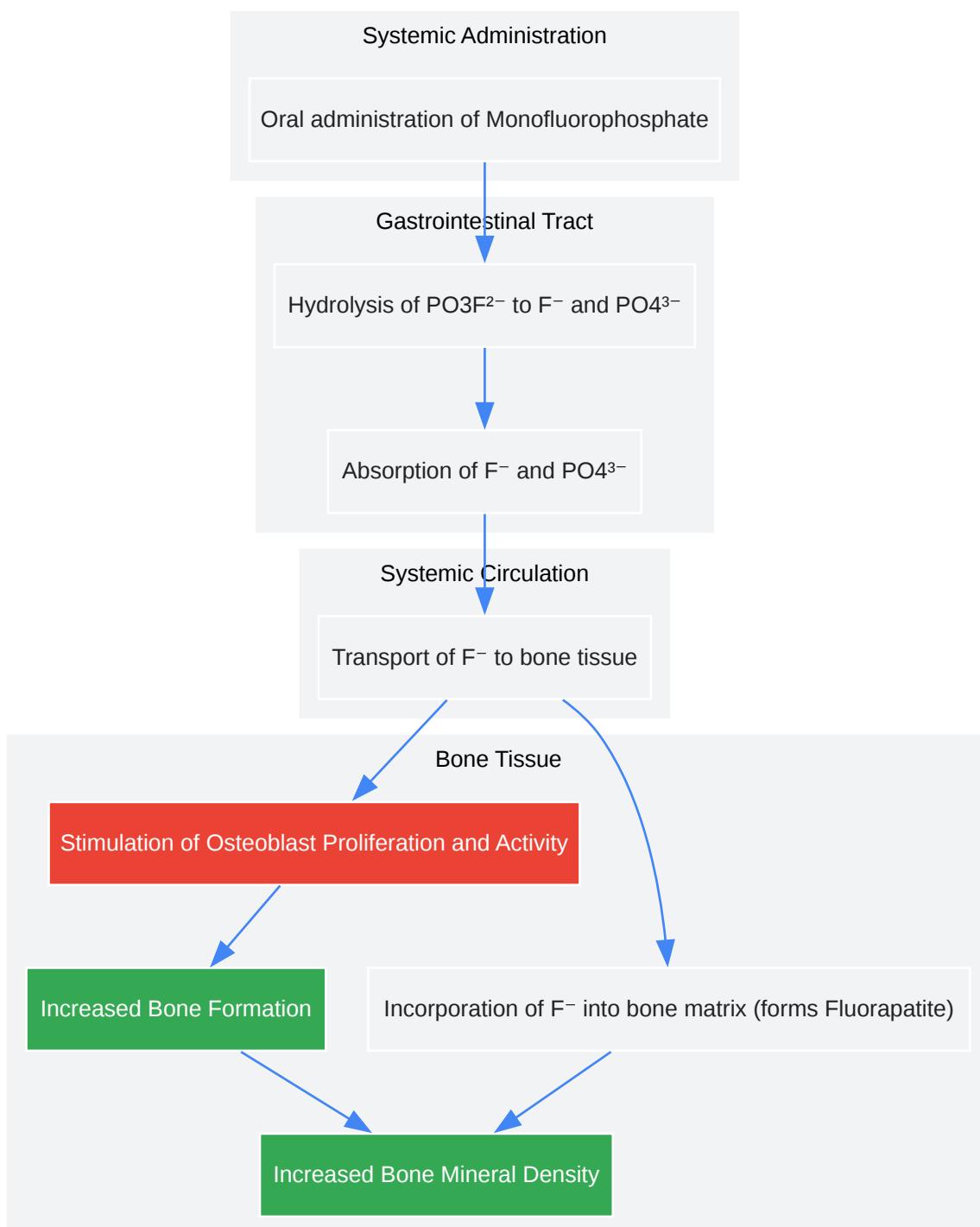
- Aging: The resulting suspension may be aged for a period to allow for crystal growth and to ensure complete precipitation.
- Isolation: The precipitate of **Calcium Fluorophosphate** is separated from the reaction mixture by filtration (e.g., using a Büchner funnel).
- Washing: The collected solid is washed several times with deionized water to remove any soluble impurities, such as sodium chloride (NaCl).
- Drying: The purified product is then dried, for instance, in a drying oven at a temperature below which thermal decomposition occurs.

Analytical Characterization

A thorough characterization of synthesized **Calcium Fluorophosphate** is essential to confirm its identity, purity, and structure. The following techniques are recommended:

Table 4: Analytical Techniques for the Characterization of CaFO₃P

Technique	Purpose	Expected Observations
X-ray Diffraction (XRD)	To determine the crystal structure and phase purity.	A diffraction pattern that can be indexed to a monoclinic crystal system for the dihydrate form.
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify the functional groups present, specifically the monofluorophosphate anion (PO_3F^{2-}).	Characteristic vibrational bands for P-O and P-F bonds in the PO_3F^{2-} anion. [2] [7] [8]
Raman Spectroscopy	Complements FTIR in identifying vibrational modes of the PO_3F^{2-} anion.	Characteristic Raman shifts for the monofluorophosphate group. [2] [7] [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy	To probe the local chemical environment of ^{19}F , ^{31}P , and potentially ^{43}Ca nuclei.	A ^{19}F NMR spectrum would show a chemical shift characteristic of the P-F bond, while ^{31}P NMR would confirm the phosphate environment. [9] [10] [11] [12] [13]
Thermogravimetric Analysis (TGA)	To study the thermal stability and decomposition profile, and to confirm the presence of water of hydration.	A weight loss corresponding to the two water molecules in the dihydrate form upon heating, and potential loss of fluorine at higher temperatures. [14] [15] [16]
Scanning Electron Microscopy (SEM)	To visualize the morphology and particle size of the synthesized powder.	Provides images of the crystal habit.
Elemental Analysis	To confirm the elemental composition (Ca, P, F, O).	The experimentally determined percentages should match the theoretical values.


Biological Activity and Relevance to Drug Development

While CaFO₃P itself is not a widely studied therapeutic agent, the biological activities of its constituent ions, particularly the monofluorophosphate anion, are of significant interest to drug development professionals.

Role in Bone Metabolism and Osteoporosis

The primary area of potential therapeutic relevance for monofluorophosphates is in the treatment of osteoporosis.^{[17][18][19][20][21][22]} Studies on sodium monofluorophosphate (SMFP) have shown that fluoride can stimulate bone formation.^{[22][23]} When administered with a calcium supplement, SMFP has been demonstrated to increase bone mineral density (BMD), particularly in the lumbar spine, and reduce the rate of vertebral fractures in postmenopausal women with osteoporosis.^[22]

The proposed mechanism involves the dissociation of bone formation and resorption.^[23] Fluoride is believed to stimulate osteoblasts, the cells responsible for bone formation, leading to an increase in bone mass.

[Click to download full resolution via product page](#)

Proposed mechanism of monofluorophosphate in bone metabolism.

It is important to note that the bioavailability of fluoride from monofluorophosphate can be influenced by the presence of calcium.^[24] One study suggested that while high concentrations

of calcium can decrease the gastric absorption of monofluorophosphate, it may enhance duodenal absorption, potentially through the formation of a liposoluble calcium monofluorophosphate complex.[24]

Potential as a Drug Delivery Vehicle

Calcium phosphates, in general, are widely explored as drug delivery systems due to their biocompatibility and biodegradability.[1][25][26][27][28] They can be formulated into nanoparticles, cements, and coatings for implants to deliver a variety of therapeutic agents, including antibiotics, anticancer drugs, and growth factors.[1][25][27][28] While CaFO3P has not been specifically investigated in this context, its properties suggest it could be a candidate for such applications, particularly for bone-targeted drug delivery.

Role of Fluorine in Drug Design

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[29][30][31][32][33] While CaFO3P is an inorganic compound, it serves as a source of fluoride, an element of significant interest in pharmaceutical development.

Future Perspectives and Conclusion

Calcium Fluorophosphate (CaFO3P) is a well-defined chemical entity with established physicochemical properties. While its current applications are predominantly in the field of oral care, the biological activity of the monofluorophosphate anion, particularly its effects on bone metabolism, suggests that CaFO3P could be a compound of interest for further research in the context of osteoporosis and bone-related disorders.

For drug development professionals, the key takeaways are:

- **A Potential Source of Bioavailable Fluoride:** CaFO3P could be explored as an alternative to sodium fluoride or sodium monofluorophosphate in therapeutic formulations, potentially offering different solubility and absorption profiles.
- **A Candidate for Bone-Targeted Drug Delivery:** The calcium phosphate nature of CaFO3P makes it an interesting candidate for the development of bone-targeted drug delivery systems.

- A Need for Further Research: There is a clear lack of in-depth biological studies on CaFO3P. Future research should focus on its pharmacokinetics, its precise mechanism of action in bone cells, and its potential as a biomaterial.

In conclusion, this technical guide provides a foundational understanding of **Calcium Fluorophosphate** for a scientific audience. While direct applications in drug development are currently limited, the compound's properties and the biological activities of its components present opportunities for future exploration and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium phosphate cements as bone drug delivery systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Fluorophosphate [drugfuture.com]
- 4. Calcium fluorophosphate dihydrate | CaFH₄O₅P | CID 16212847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium fluorophosphate | CaFO₃P | CID 9920401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Calcium fluorophosphate | CaFO₃P | CID 9920401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. (43Ca) Calcium NMR [chem.ch.huji.ac.il]
- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Prevention and management of osteoporosis: consensus statements from the Scientific Advisory Board of the Osteoporosis Society of Canada. 7. Fluoride therapy for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sodium monofluorophosphate increases vertebral bone mineral density in patients with corticosteroid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapy of established postmenopausal osteoporosis with monofluorophosphate plus calcium: dose-related effects on bone density and fracture rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monofluorophosphate increases lumbar bone density in osteopenic patients: a double-masked randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Treatment of vertebral osteoporosis with disodium monofluorophosphate: comparison with sodium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of sodium monofluorophosphate plus calcium on vertebral fracture rate in postmenopausal women with moderate osteoporosis. A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Monofluorophosphate combined with hormone replacement therapy induces a synergistic effect on bone mass by dissociating bone formation and resorption in postmenopausal women: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The effect of calcium on disodium monofluorophosphate absorption from the gastrointestinal tract of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Calcium phosphate coated nanoparticles for drug delivery: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Calcium phosphate cements as drug delivery materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pharmacyjournal.org [pharmacyjournal.org]
- 30. nbino.com [nbino.com]

- 31. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. [pubs.acs.org](#) [pubs.acs.org]
- 33. [tandfonline.com](#) [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Calcium Fluorophosphate (CaFO₃P)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1242447#molecular-formula-cafo3p-explained>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com